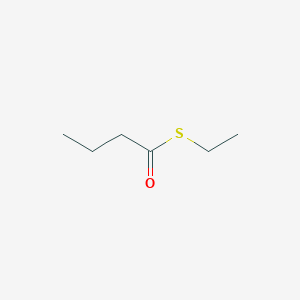

Butanethioic acid, S-ethyl ester

Description

Overview of Thioester Chemistry and its Foundational Significance in Organic and Biochemistry

Thioesters are a class of organic compounds characterized by the functional group R-C(=O)-S-R'. They are structurally similar to esters but with a sulfur atom replacing the oxygen atom of the carbonyl group. fiveable.me This substitution has profound implications for the molecule's reactivity. The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond in esters, rendering thioesters more susceptible to nucleophilic attack at the carbonyl carbon. fiveable.me This enhanced reactivity makes them valuable intermediates in organic synthesis, where they serve as effective acylating agents for forming new carbon-carbon bonds. fiveable.me

In the realm of biochemistry, thioesters are of paramount importance. wikipedia.orgfiveable.me They are central to numerous metabolic pathways, most notably in the form of acetyl-CoA. wikipedia.orglibretexts.org Acetyl-CoA, a thioester, acts as a carrier of acyl groups and is a key player in the Krebs cycle and fatty acid metabolism. libretexts.orglibretexts.org The high free energy of hydrolysis of the thioester bond makes these molecules energy-rich, a feature that is harnessed in various biosynthetic reactions. gonzaga.edu In fact, it has been postulated that thioesters may have played a crucial role in the prebiotic world, acting as precursors to energy-rich molecules like ATP. wikipedia.orguni.edu

Historical Trajectories and Milestones in the Study of Aliphatic Thioesters

The study of aliphatic thioesters is intrinsically linked to the broader history of organosulfur chemistry. While the exact timeline for the discovery of Butanethioic acid, S-ethyl ester is not extensively documented, the foundational understanding of thioesters emerged from the systematic exploration of organic sulfur compounds. Early investigations into the reactivity of thiols and carboxylic acids laid the groundwork for the synthesis of thioesters.

A significant milestone in the study of aliphatic thioesters was the elucidation of the role of coenzyme A in biochemical systems. This discovery highlighted the critical function of the thioester linkage in activating and transferring acyl groups in metabolic processes. This understanding spurred further research into the synthesis and reactivity of simpler aliphatic thioesters to model and understand these complex biological systems. The development of spectroscopic techniques, such as mass spectrometry and nuclear magnetic resonance, has been instrumental in characterizing these compounds and studying their reaction mechanisms.

Contemporary Research Imperatives and Emerging Frontiers for this compound

Current research on this compound, and related aliphatic thioesters is driven by several key imperatives. In organic synthesis, there is a continuous effort to develop more efficient and sustainable methods for their preparation. This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact.

One emerging frontier is the exploration of thioesters in the development of new materials. The unique reactivity of the thioester bond can be exploited in the design of responsive polymers and other advanced materials. Furthermore, the distinct odor profile of many volatile thioesters, including the fruity and sometimes sulfurous notes of compounds like S-ethyl thiobutanoate, makes them of interest to the flavor and fragrance industry. Research in this area focuses on understanding the structure-activity relationships that govern their sensory properties.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.227 g/mol |

| Boiling Point | 164.9 °C at 760 mmHg |

| Flash Point | 48.8 °C |

| Density | 0.953 g/cm³ |

Detailed research findings have further elucidated the chemical behavior of this compound. For instance, studies have investigated its synthesis through the reaction of butyric acid with ethanethiol (B150549). lookchem.com Spectroscopic analysis provides characteristic data for its identification.

Structure

2D Structure

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

S-ethyl butanethioate |

InChI |

InChI=1S/C6H12OS/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3 |

InChI Key |

WLJXESLORBMHBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)SCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Butanethioic Acid, S Ethyl Ester

Elucidating Diverse Synthetic Routes for Butanethioic Acid, S-Ethyl Ester and its Structural Analogues

The synthesis of thioesters, such as S-ethyl butanethioate, is a cornerstone of organic chemistry due to their significance as intermediates in various chemical and biological processes. These compounds exhibit a reactivity profile that makes them valuable in the formation of other functional groups. A multitude of synthetic strategies have been developed to access thioesters, ranging from classical acylations to modern catalytic approaches.

Mechanistic Investigations of Classical Acylation Strategies with Thiols and Carboxylic Acid Derivatives

The most traditional and straightforward methods for synthesizing S-ethyl butanethioate involve the acylation of ethanethiol (B150549) with a butyric acid derivative. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

When an acid anhydride (B1165640) like butyric anhydride is treated with a thiol, the thiol acts as a nucleophile, attacking one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a carboxylate as the leaving group to yield the thioester. youtube.com This process is a classic example of converting a less stable carboxylic acid derivative into a more stable one. youtube.com The reaction is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity.

Similarly, the reaction of butanoyl chloride with ethanethiol provides a rapid and often high-yielding route to S-ethyl butanethioate. The high reactivity of the acyl chloride makes it an excellent electrophile for the thiol nucleophile. The mechanism is a standard addition-elimination pathway where the thiol attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates a chloride ion. youtube.com

The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can also facilitate the direct condensation of butyric acid and ethanethiol. organic-chemistry.org DMAP accelerates the reaction, suppressing the formation of side products and allowing for the formation of even sterically hindered esters at room temperature. organic-chemistry.org

Direct Thioesterification from Aldehydes and Thiol Precursors: Catalytic and Metal-Free Protocols

More contemporary methods focus on the direct conversion of aldehydes, such as butanal, to thioesters. These approaches offer advantages in terms of atom economy and the use of readily available starting materials.

Catalytic methods have been developed that employ N-heterocyclic carbenes (NHCs) to facilitate the thioesterification of α,β-unsaturated aldehydes with thiols under metal-free conditions. rsc.orgrsc.org For instance, a bulky NHC can catalyze the reaction between enals and thiols, leading to the selective formation of thioesters in high yields without the need for elevated temperatures or external oxidants. rsc.orgrsc.org The steric bulk of the carbene plays a crucial role in directing the chemoselectivity of the reaction towards 1,2-addition, resulting in the desired thioester. rsc.org

Furthermore, direct photocatalyzed hydrogen atom transfer (HAT) provides a powerful strategy for the three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur to produce thioesters. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This method utilizes a photocatalyst to generate a carbonyl thiyl radical from the aldehyde, which then couples with the other components. organic-chemistry.orgnih.govacs.org This approach is orthogonal to traditional thiol-based nucleophilic substitution and demonstrates a broad substrate scope. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.org

Yttrium-based catalysts have also been shown to be effective for the direct thioesterification of aldehydes with thiols under solvent-free conditions at room temperature, offering a straightforward and atom-efficient route to thioesters. organic-chemistry.org

Radical-Mediated Coupling Reactions for Carbon-Sulfur Bond Formation: Chemoselectivity and Scope

Radical-based methods have emerged as a powerful tool for the construction of carbon-sulfur bonds, offering alternative pathways to thioesters. nih.gov These reactions often proceed under mild conditions and exhibit unique chemoselectivity.

One such approach involves the visible-light-mediated coupling of thioacids and thiols. rsc.org This process can proceed without a photocatalyst, relying on the formation of an electron-donor-acceptor (EDA) complex between a thioacid and a thiol. organic-chemistry.orgrsc.org Irradiation with light initiates a single-electron transfer (SET) process, leading to the formation of a thioacid radical that ultimately couples with the thiol to form the thioester. rsc.org

Another innovative radical-based method is the three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur, facilitated by direct photocatalyzed hydrogen atom transfer (HAT). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.comacs.org In this process, a photocatalyst, such as tetra-n-butylammonium decatungstate (TBADT), generates an acyl radical from the aldehyde. organic-chemistry.org This acyl radical is then trapped by elemental sulfur to form a carbonyl thiyl radical, which subsequently couples with an alkene or alkyne to afford the thioester. organic-chemistry.orgnih.govacs.org This method is notable for its broad substrate scope and atom economy. organic-chemistry.orgnih.govacs.orgfigshare.com

The chemoselectivity of radical additions to α,β-unsaturated carbonyl compounds is a critical aspect. Computational studies have shown that the selectivity for 1,2- (to the C=O) versus 1,4- (to the C=C) addition is determined by the subsequent step that propagates the radical chain. rsc.org For α,β-unsaturated aldehydes, 1,2-addition is generally favored. rsc.org

Transition Metal-Catalyzed Carbonylative Coupling Reactions: Ligand and Metal Effects

Transition metal catalysis provides highly efficient and selective routes to thioesters through carbonylative coupling reactions. These methods often involve the incorporation of a carbonyl group from carbon monoxide (CO) or a CO surrogate.

Palladium-catalyzed thiocarbonylation of alkenes using carbon dioxide (CO₂) as a carbonyl source has been developed for the synthesis of thioesters. rsc.org The choice of ligand is crucial for both the reactivity and selectivity of this transformation. rsc.orgnih.gov For instance, the use of a newly designed N-P-type carbazole-derived ligand with a palladium catalyst allows for high efficiency in the preparation of branched thioesters from alkenes, thiols, and CO₂ in the presence of a hydrosilane reductant. rsc.org The ligand is believed to suppress side reactions and enhance the yield of the desired product. rsc.org

Rhodium catalysts have also been employed in the decarbonylative thioetherification of thioesters, demonstrating the reversible nature of the carbonylation step. nsf.gov More relevant to synthesis, rhodium-catalyzed decarbonylative borylation of aromatic thioesters provides a route to arylboronic esters, highlighting the versatility of thioesters as synthetic intermediates. nih.govnih.gov These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.govnih.gov The choice of metal and ligand significantly influences the outcome of these catalytic cycles. For example, in rhodium-catalyzed decarbonylative borylation, a rhodium complex in the presence of a phosphine (B1218219) ligand and a base was found to be highly effective. nih.gov

The table below summarizes the effect of different ligands on a palladium-catalyzed thiocarbonylation reaction.

| Entry | Catalyst | Ligand | Yield (%) | Selectivity (Branched:Linear) |

| 1 | Pd(OAc)₂ | None | 0 | - |

| 2 | Pd(OAc)₂ | PCy₃ | 48 | Branched |

| 3 | Pd(OAc)₂ | Xantphos | 36 | Linear |

| 4 | PdCl₂(PCy₃)₂ | - | 65 | Branched |

| 5 | Pd(OAc)₂ | L1 | 84 | Branched |

| L1 is a specific N-P type carbazole-derived ligand. | ||||

| *Data sourced from a study on palladium-catalyzed thiocarbonylation of alkenes. rsc.org |

Biomimetic and Enzymatic Approaches to Thioester Synthesis: Potential for Green Chemistry

Drawing inspiration from nature, biomimetic and enzymatic methods for thioester synthesis are gaining prominence as they offer environmentally friendly alternatives to traditional chemical synthesis. mdpi.comresearchgate.net These approaches often proceed under mild conditions, such as neutral pH and room temperature, and exhibit high selectivity. frontiersin.org

Biomimetic Approaches:

One biomimetic strategy mimics the function of inteins, which are protein segments that catalyze their own excision from a precursor protein and ligate the flanking protein fragments. nih.govntu.edu.sg This process involves a series of acyl shifts, including an N-S acyl shift to form a thioester intermediate. nih.govntu.edu.sg By designing small molecules that can undergo similar uncatalyzed N-S acyl shifts, researchers have developed methods for preparing thioesters. nih.govntu.edu.sg These methods often involve the use of thioester surrogates containing a thioethylamido (TEA) moiety, which facilitates a proximity-driven N-S acyl shift. nih.govntu.edu.sg

Another biomimetic approach involves native chemical ligation (NCL), a powerful tool for peptide and protein synthesis. frontiersin.org The NCL process begins with a reversible transthioesterification between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. frontiersin.org This principle has been adapted for the deprotection of thiols, which involves a thiol-thioester exchange followed by an S-to-N acyl transfer. frontiersin.org

Enzymatic Approaches:

Lipases, a class of enzymes that typically hydrolyze esters, have been successfully employed for the synthesis of thioesters in a process known as thioesterification. dss.go.thjst.go.jp This "reverse" reaction is a prime example of green chemistry, as it often utilizes solvent-free conditions or environmentally benign solvents like water. dss.go.thrsc.org

Lipase-catalyzed thioesterification can be performed by reacting a carboxylic acid with a thiol. dss.go.th The choice of lipase (B570770) is critical for the efficiency of the reaction. For example, a lipase from Candida antarctica (Novozym 435) has been shown to be highly effective for the synthesis of long-chain acyl thioesters. dss.go.th Lipases can also catalyze the transthioesterification between an ester and a thiol, although this is sometimes less efficient than direct thioesterification. dss.go.th

The use of immobilized lipases offers the advantage of easy catalyst recovery and recycling, further enhancing the green credentials of this method. rsc.org Research has demonstrated that commercially available polymer-supported lipases can catalyze esterifications and, by extension, thioesterifications, in water as the sole reaction medium. rsc.org

The table below shows the effectiveness of different lipases in the synthesis of palmitic acid hexadecylthioester.

| Lipase Source | Conversion (%) |

| Candida antarctica B | >98 |

| Rhizomucor miehei | ~80 |

| Papaya latex | Moderate |

| Porcine pancreas | Moderate |

| Rhizopus arrhizus | Low |

| Chromobacterium viscosum | Ineffective |

| Candida rugosa | Ineffective |

| *Data represents conversion of palmitic acid after 72 hours. dss.go.th |

Innovative Strategies Utilizing Elemental Sulfur and Feedstock Chemicals

Recent advancements in synthetic methodology have led to the development of innovative strategies for thioester synthesis that utilize elemental sulfur, an abundant and inexpensive sulfur source, in conjunction with simple feedstock chemicals. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.comacs.orgrsc.org These methods represent a significant step towards more sustainable and atom-economical chemical processes.

A particularly noteworthy strategy is the direct, three-component synthesis of thioesters from aldehydes, alkenes or alkynes, and elemental sulfur, driven by photocatalysis. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.comacs.org This reaction proceeds via a carbonyl thiyl radical intermediate generated through direct photocatalyzed hydrogen atom transfer (HAT). organic-chemistry.orgnih.govacs.org The key features of this method include:

Atom and Step Economy: It combines three readily available components in a single step. organic-chemistry.orgnih.govacs.orgfigshare.com

Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups and can be applied to both simple and complex molecules, including pharmaceuticals. organic-chemistry.orgnih.govacs.orgresearchgate.net

Mild Conditions: The reaction is typically carried out under visible light irradiation at room temperature. organic-chemistry.org

Orthogonal Reactivity: It provides an alternative to traditional thiol-based nucleophilic substitution methods. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govacs.org

Mechanistic studies have revealed that the photocatalyst, often a decatungstate anion, facilitates the formation of an acyl radical from the aldehyde. organic-chemistry.orgacs.org This radical is then efficiently trapped by elemental sulfur to generate a carbonyl thiyl radical, which in turn adds to an alkene or alkyne to form the final thioester product. organic-chemistry.orgnih.govacs.org This process has been shown to be both thermodynamically and kinetically favorable. organic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.comacs.org

This approach has also been extended to an electrochemical three-component reaction involving α-keto acids, diazoalkanes, and elemental sulfur to produce thioesters in a metal- and oxidant-free manner. rsc.org In this system, an acyl radical is generated from the α-keto acid via radical umpolung, which is then trapped by elemental sulfur to form a carbonyl thiyl radical. This intermediate is subsequently captured by a diazoalkane to yield the thioester. rsc.org

These innovative methods utilizing elemental sulfur offer a powerful and sustainable platform for the synthesis of thioesters and other sulfur-containing molecules, moving away from the reliance on often odorous and less atom-economical thiol-based reagents.

Reaction Mechanisms Governing the Reactivity of this compound

The reactivity of S-ethyl butanethioate is primarily dictated by the electronic nature of the thioester group. The carbon-sulfur bond influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons, making it susceptible to various reaction pathways.

Kinetics and Stereochemistry of Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction of thioesters, including S-ethyl butanethioate. Thioesters are more reactive than their corresponding oxygen esters but less reactive than acid chlorides and anhydrides. youtube.compressbooks.pub This intermediate reactivity makes them valuable in synthesis, as they are stable enough to be isolated but reactive enough for further transformations. youtube.com

The generally accepted mechanism for nucleophilic acyl substitution on thioesters proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the S-ethyl butanethioate, leading to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethanethiolate (-SEt) group, which is a good leaving group. masterorganicchemistry.com

The kinetics of this reaction are influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more rapidly. While specific kinetic data for S-ethyl butanethioate is not extensively documented in readily available literature, the principles of nucleophilic acyl substitution provide a framework for predicting its reactivity.

Stereochemical outcomes are primarily relevant when the acyl portion or the nucleophile contains a chiral center. For reactions at the achiral carbonyl carbon of S-ethyl butanethioate, the stereochemistry of the nucleophile and the resulting product is retained, assuming the chiral center is not directly involved in the reaction.

Unraveling Radical Reaction Pathways and Intermediate Structures

Thioesters can participate in radical reactions, often initiated by radical initiators or photochemically. A key reaction is the radical-mediated acyl thiol-ene reaction, where a thioacid-derived radical adds across an alkene. researchgate.netrsc.org While this typically involves a thioacid, the principles can be extended to understand potential radical pathways for S-ethyl butanethioate.

In the context of S-ethyl butanethioate, radical reactions could be initiated at the α-carbon or involve the sulfur atom. For instance, the addition of a radical to the carbonyl group is a possibility, though less common than nucleophilic attack. A more plausible pathway involves the abstraction of a hydrogen atom from the α-position to form a carbon-centered radical. This radical intermediate can then undergo further reactions.

Another potential radical pathway is the homolytic cleavage of the C-S bond, which would generate a butanoyl radical and an ethylthiyl radical. The subsequent reactions of these radical intermediates would depend on the specific reaction conditions and the presence of other reagents. Research on the radical-mediated reactions of thioacids provides a model for understanding these potential pathways. researchgate.netrsc.org

Mechanisms of Cycloaddition and Condensation Reactions Involving the Thioester Moiety

Cycloaddition Reactions:

The thioester functionality in S-ethyl butanethioate is not a typical diene or dienophile for common cycloaddition reactions like the Diels-Alder reaction under normal conditions. wikipedia.orgsigmaaldrich.com However, the carbonyl group can participate in [2+2] cycloadditions with ketenes. masterorganicchemistry.com Furthermore, related sulfur-containing compounds are known to undergo various cycloaddition reactions, suggesting that under specific catalytic or photochemical conditions, S-ethyl butanethioate or its derivatives could potentially act as a reaction partner. nih.govrsc.orguibk.ac.at

Condensation Reactions:

The α-hydrogens of S-ethyl butanethioate are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, most notably the Claisen condensation. wikipedia.orglibretexts.org

In a Claisen condensation, the enolate of one S-ethyl butanethioate molecule attacks the carbonyl group of another molecule. The subsequent elimination of the ethanethiolate leaving group leads to the formation of a β-keto thioester. libretexts.org

Mechanism of Claisen Condensation:

Enolate Formation: A strong base removes an α-hydrogen from S-ethyl butanethioate to form the corresponding enolate. youtube.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of S-ethyl butanethioate. youtube.com

Elimination: The tetrahedral intermediate collapses, eliminating the ethanethiolate leaving group to form the β-keto thioester. youtube.com

For a successful Claisen condensation, the starting thioester must possess at least two α-hydrogens. doubtnut.com Intramolecular Claisen-type condensations, known as Dieckmann condensations, are also possible if the molecule contains two thioester groups. libretexts.org

Catalytic Transformations and Selectivity Control in Reactions of S-Ethyl Butanethioate

Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving S-ethyl butanethioate.

Nucleophilic Acyl Substitution: Acid or base catalysis can accelerate the rate of nucleophilic acyl substitution. For instance, in the hydrolysis of thioesters, both acid and base catalysis are effective.

Reduction: The reduction of thioesters to aldehydes can be achieved using specific reducing agents. For example, the Fukuyama reduction utilizes a palladium catalyst to couple a thioester with an organozinc reagent to form a ketone. wikipedia.org The partial reduction to an aldehyde can be accomplished using hydride reagents under carefully controlled conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Fukuyama coupling, demonstrate the utility of thioesters in forming carbon-carbon bonds. wikipedia.org This highlights the ability to selectively activate the C-S bond for catalytic transformations.

Selectivity in these reactions is often governed by the choice of catalyst, ligands, and reaction conditions. For example, in reductions, the choice of hydride source can determine whether the thioester is reduced to an aldehyde or further to an alcohol.

Strategies for Derivatization and Selective Functionalization

The reactivity of S-ethyl butanethioate allows for its conversion into a wide array of other functional groups, making it a valuable building block in organic synthesis.

Synthesis of Structurally Diverse S-Ethyl Butanethioate Derivatives

Derivatization of S-ethyl butanethioate can be achieved through reactions at the carbonyl group or the α-carbon.

Reactions at the Carbonyl Group:

Amide Synthesis: Reaction with amines leads to the formation of amides. This transformation is particularly useful as thioesters are good acylating agents. researchgate.net

Ester Synthesis: Reaction with alcohols, typically under catalytic conditions, can convert the thioester to an oxygen ester. wikipedia.org

Ketone Synthesis: As mentioned, the Fukuyama coupling allows for the synthesis of ketones from thioesters. wikipedia.org

Reactions at the α-Carbon:

Alkylation: The enolate of S-ethyl butanethioate can be alkylated by reacting it with alkyl halides, introducing new carbon substituents at the α-position.

Aldol-type Additions: The enolate can also react with aldehydes and ketones in aldol-type reactions to form β-hydroxy thioesters.

Role and Application of Thioesters as Protecting Groups in Complex Organic Synthesis

In the intricate field of complex organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations occur at other sites within the molecule. Thioesters, such as S-ethyl butanethioate, can serve as effective protecting groups for thiol functionalities due to their unique reactivity profile.

Thiols are highly nucleophilic and susceptible to oxidation, often necessitating their protection during multi-step syntheses. thieme-connect.de Acyl groups, including the butanoyl group in S-ethyl butanethioate, can be used to cap the thiol, rendering it less reactive. nih.gov The resulting thioester is stable under various reaction conditions, yet can be selectively removed when the thiol functionality is required for a subsequent transformation. The utility of a thioester as a protecting group stems from the fact that it is generally more labile than its corresponding oxygen ester analogue, allowing for milder deprotection conditions. thieme-connect.de

While thioacetates are commonly employed for this purpose, the principles can be extended to other simple alkyl thioesters like S-ethyl butanethioate. sigmaaldrich.com The choice of the specific acyl group and the S-alkyl or S-aryl group can influence the stability and the conditions required for deprotection.

The effectiveness of a thioester as a protecting group is determined by its stability under a range of reaction conditions and the availability of mild and selective methods for its removal. Thioesters are generally stable to acidic conditions under which many other protecting groups might be cleaved. However, they are susceptible to cleavage by nucleophiles and reducing agents. This differential reactivity allows for their selective removal in the presence of other functional groups.

Table 1: Deprotection Methods for Thioester Protecting Groups

| Deprotection Method | Reagents and Conditions | Substrate Scope | Reference |

| Basic Hydrolysis | NaOH in Ethanol/Water, reflux | Suitable for simple alkyl thioacetates. | sigmaaldrich.com |

| Aminolysis | Hydrazine (B178648) monohydrochloride, Sodium acetate (B1210297) in DMF, room temperature | Effective for acetyl and benzoyl thioesters. | acs.org |

| Thiolysis (Transthioesterification) | Thioglycolic acid, aqueous buffer (pH 8), room temperature | Mild conditions suitable for labile substrates, including alkyl and phenyl thioesters. | nih.gov |

| Reduction | Ruthenium-based catalyst, H₂ | Selective hydrogenation of thioesters to the corresponding thiols and alcohols. | acs.org |

The research into deprotection methods highlights the versatility of the thioester protecting group. For instance, a study on thioester deprotection using thioglycolic acid demonstrated a mild and efficient method suitable for labile substrates containing other sensitive functionalities. nih.gov This transthioesterification approach proceeds under neutral pH and at room temperature, offering a high degree of chemoselectivity. nih.gov

Another approach involves the use of hydrazine for the cleavage of thioesters. This method is particularly useful for the deprotection of acetyl and benzoyl thioesters and can be carried out under mild conditions. acs.org For more robust substrates, traditional basic hydrolysis with reagents like sodium hydroxide (B78521) can be employed. sigmaaldrich.com

Recent advancements have also explored catalytic methods for thioester deprotection. A notable example is the selective hydrogenation of thioesters using a ruthenium-based catalyst, which affords the corresponding thiol and alcohol. acs.org This method demonstrates excellent chemoselectivity, tolerating other functional groups such as amides and esters. acs.org

Computational and Theoretical Investigations of Butanethioic Acid, S Ethyl Ester

Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics

Quantum chemical methods are powerful tools for probing the electronic structure and geometry of molecules. These calculations provide a microscopic view of the forces that govern molecular shape and stability.

Application of Ab Initio and Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

To understand the fundamental geometry and electronic makeup of thioesters like S-ethyl butanethioate, scientists employ sophisticated computational techniques such as ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, specifically at the Møller-Plesset perturbation theory of the second order (MP2), and various DFT functionals are used to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

For the closely related S-ethyl thioacetate (B1230152), these calculations have been instrumental in determining its molecular structure and conformational properties. nih.gov The experimental investigations were supplemented by ab initio (MP2) and DFT quantum chemical calculations at different levels of theory. nih.gov These theoretical approaches are crucial for interpreting experimental data, such as that obtained from gas-phase electron diffraction, and for providing a detailed picture of bond lengths, bond angles, and dihedral angles.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with these calculations. NBO analysis helps to understand the delocalization of electron density and the nature of the bonding within the molecule. nih.gov

Detailed Conformational Analysis: Anti, Gauche Symmetries, and Rotational Isomerism

The flexibility of the ethyl and butyryl groups in S-ethyl butanethioate gives rise to multiple possible conformations, known as rotational isomers or rotamers. These different spatial arrangements result from rotation around single bonds. Detailed computational studies on the analogous S-ethyl thioacetate have revealed the presence of two primary conformers. nih.gov

These are the anti, anti conformer, which possesses Cₛ symmetry, and the anti, gauche conformer, which has C₁ symmetry. nih.gov The "anti" and "gauche" descriptors refer to the relative orientations of the atoms along the C-C and C-S bonds. The anti conformation is generally more stable due to reduced steric hindrance. The presence of these two conformers has been confirmed by experimental techniques such as liquid Raman and infrared spectroscopy in both liquid and gaseous states. nih.gov

| Conformer | Symmetry | Relative Stability |

|---|---|---|

| anti, anti | Cₛ | More Stable |

| anti, gauche | C₁ | Less Stable |

Elucidation of Internal Rotation Barriers and Potential Energy Surfaces

The conversion between different conformers is not without energy cost. The energy required to rotate around a specific bond is known as the internal rotation barrier. Computational methods are used to calculate the potential energy surface (PES) for these rotations, which maps the energy of the molecule as a function of the dihedral angle of the rotating bond.

For S-ethyl thioacetate, the internal rotation barrier around the C(O)-S bond has been a subject of computational analysis. nih.gov By systematically changing the C(O)SCC dihedral angle and calculating the energy at each step, a potential energy curve can be generated. The peaks on this curve correspond to the transition states between conformers and represent the energy barriers to internal rotation. Understanding these barriers is crucial for predicting the dynamic behavior of the molecule and the relative populations of its conformers at a given temperature.

Molecular Dynamics and Simulation Studies for Conformational Ensemble Characterization

While quantum chemical calculations provide detailed information about individual conformers, molecular dynamics (MD) simulations offer a way to explore the full conformational ensemble of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For a molecule like S-ethyl butanethioate, MD simulations can provide insights into how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. By simulating the trajectory of the molecule over nanoseconds or even microseconds, researchers can observe transitions between different conformational states and calculate the probability of finding the molecule in a particular conformation. This information is vital for understanding the molecule's flexibility and how its shape might influence its chemical reactivity and physical properties.

Advanced Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For S-ethyl butanethioate, this could include studying its hydrolysis or its reactions with nucleophiles. Advanced reaction pathway modeling techniques can be used to map out the entire energy landscape of a reaction, from reactants to products.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. Computational methods can be used to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. These calculations can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction, helping to elucidate the reaction mechanism at a molecular level.

Advanced Spectroscopic Characterization and Analytical Methodologies for Butanethioic Acid, S Ethyl Ester

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For butanethioic acid, S-ethyl ester, these methods are instrumental in confirming its structural integrity and investigating its conformational isomers.

The vibrational spectra of thioesters are characterized by several key features. The most prominent is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1715 cm⁻¹. This is at a lower frequency compared to their oxygen ester counterparts, a difference attributed to the lower electronegativity of sulfur, which results in less double bond character for the C=O group. The C-S stretching vibration is another diagnostic band, though often weaker and appearing in the 600-800 cm⁻¹ range. The C-O stretching vibration of the S-ethyl group is also observable.

Conformational analysis of this compound can be performed by examining the vibrational spectra in different physical states (gas, liquid, and solid) and at varying temperatures. The presence of different conformers, arising from rotation around the C-C and C-S bonds, can lead to the appearance of new bands or changes in the relative intensities of existing bands. By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), specific vibrational modes can be assigned to different conformers.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (alkyl) | 2850-3000 | Vibrations of the C-H bonds in the butyl and ethyl groups. |

| C=O stretching | 1680-1715 | Carbonyl group stretching, characteristic of thioesters. |

| CH₂ scissoring | 1450-1470 | Bending vibration of the methylene (B1212753) groups. |

| CH₃ umbrella mode | 1370-1380 | Symmetric bending of the methyl groups. |

| C-O stretching | 1000-1250 | Stretching of the C-O bond in the ethyl ester group. |

| C-S stretching | 600-800 | Stretching of the carbon-sulfur single bond. |

| Skeletal deformations | < 600 | Bending and torsional modes of the molecular backbone. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure of this compound.

In the ¹H NMR spectrum, the protons of the ethyl group attached to the sulfur atom give rise to a characteristic quartet and triplet pattern. The methylene (CH₂) protons adjacent to the sulfur are deshielded and appear as a quartet, while the terminal methyl (CH₃) protons appear as a triplet. The protons of the butanoyl chain also exhibit distinct signals. The α-methylene protons (next to the carbonyl group) are the most deshielded within the chain, followed by the β- and γ-protons.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. The carbons of the ethyl group and the butanoyl chain each give rise to a unique signal, with their chemical shifts being influenced by their proximity to the electronegative oxygen and sulfur atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (butanoyl) | 0.9 - 1.0 | Triplet | ~7.5 |

| CH₂ (γ-butanoyl) | 1.6 - 1.7 | Sextet | ~7.5 |

| CH₂ (β-butanoyl) | 2.5 - 2.7 | Triplet | ~7.5 |

| S-CH₂ | 2.8 - 3.0 | Quartet | ~7.4 |

| S-CH₂-CH₃ | 1.2 - 1.3 | Triplet | ~7.4 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 198 - 202 |

| C H₂ (β-butanoyl) | 45 - 50 |

| C H₂ (γ-butanoyl) | 25 - 30 |

| S-C H₂ | 22 - 26 |

| C H₃ (butanoyl) | 13 - 15 |

| S-CH₂-C H₃ | 14 - 16 |

Mass Spectrometry Techniques: Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) is a common technique that leads to characteristic fragmentation.

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound. A key fragmentation pathway for thioesters is the α-cleavage, which involves the cleavage of the bond adjacent to the sulfur atom or the carbonyl group. This can lead to the loss of the ethyl group or the butanoyl group. Another important fragmentation is the McLafferty rearrangement, which is common for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁸O, ³⁴S, or ²H), can be invaluable in confirming fragmentation pathways. By observing the mass shifts in the fragment ions, the origin of each fragment can be precisely determined.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 132 | [CH₃CH₂CH₂COSCH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 103 | [CH₃CH₂CH₂COS]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 75 | [CH₃CH₂CH₂CO]⁺ | Loss of thioethyl radical (•SCH₂CH₃) |

| 61 | [HSCH₂CH₃]⁺ | Cleavage of the acyl-sulfur bond |

| 57 | [CH₃CH₂CH₂]⁺ | Loss of the COSCH₂CH₃ group |

| 43 | [CH₃CH₂CO]⁺ | McLafferty rearrangement followed by loss of ethene |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

Hyphenated Chromatographic Techniques for Trace Analysis and Complex Mixture Deconvolution

In many real-world applications, this compound is present at trace levels within complex matrices such as food, beverages, and environmental samples. nih.govresearchgate.netnih.gov Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for its analysis in such scenarios. chromatographytoday.comijarnd.comspringernature.comresearchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like this compound. phcogres.comnih.govresearchgate.netresearchgate.netmdpi.comjmaterenvironsci.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information. phcogres.comnih.gov The use of headspace solid-phase microextraction (HS-SPME) as a sample preparation technique can significantly enhance the sensitivity of GC-MS for the analysis of volatile sulfur compounds. nih.gov

For extremely complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers superior separation power. chromatographyonline.comresearchgate.net In this technique, the effluent from the first GC column is subjected to a second, orthogonal separation on a different column. This results in a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the deconvolution of co-eluting compounds that would be unresolved in a one-dimensional separation. chromatographyonline.comresearchgate.net

Emerging Spectroscopic and Analytical Methods for Enhanced Thioester Characterization

The field of analytical chemistry is continually evolving, with new methods being developed to provide greater sensitivity, selectivity, and structural information. For the characterization of thioesters like this compound, several emerging techniques hold promise.

Förster resonance energy transfer (FRET)-based assays are being developed for the high-throughput screening of thioester reactivity. acs.org These methods utilize fluorescent probes to monitor the reaction of thioesters in real-time, providing valuable kinetic data. acs.org

In the realm of spectroscopy, advances in laser-based techniques, such as cavity ring-down spectroscopy (CRDS), offer the potential for highly sensitive and selective detection of volatile sulfur compounds in the gas phase. nih.gov These methods can provide real-time monitoring capabilities, which are valuable in applications such as breath analysis and atmospheric monitoring. nih.gov

Furthermore, the coupling of ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge. This additional dimension of separation can help to resolve isomeric and isobaric interferences, providing greater confidence in compound identification.

Finally, advanced NMR techniques, such as those involving hyperpolarization, could potentially offer significant enhancements in sensitivity, enabling the detection and characterization of thioesters at much lower concentrations than is currently possible with conventional NMR.

Biochemical and Environmental Metabolism of Butanethioic Acid, S Ethyl Ester in Non Human Systems

Butanethioic Acid, S-Ethyl Ester and Related Compounds in Microbial Metabolic Pathways: Biosynthesis and Degradation

The biosynthesis and degradation of S-ethyl butanethioate in microorganisms are intrinsically linked to central metabolic pathways that handle fatty acids and sulfur compounds. While this specific thioester is not a central metabolite, its formation and breakdown can be understood through the actions of well-characterized microbial enzymes.

Biosynthesis: The formation of S-ethyl butanethioate likely proceeds via the condensation of an activated four-carbon acyl group with ethanethiol (B150549). In many bacteria, particularly anaerobic species like Clostridium acetobutylicum, butyryl-CoA is a key metabolic intermediate. oup.com This pathway starts from acetyl-CoA and proceeds through a series of reactions involving enzymes such as thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase to form butyryl-CoA. oup.com This butyryl-CoA can then serve as a precursor. The final step would be catalyzed by an enzyme with transferase activity, likely an alcohol acyltransferase (AAT). These enzymes, known for their role in producing volatile esters in fruits and yeast, can be promiscuous in their substrate choice, condensing various acyl-CoAs with alcohols. nih.govacs.org It is plausible that such an enzyme could utilize ethanethiol as an alternative to an alcohol, catalyzing the following reaction:

Butyryl-CoA + Ethanethiol ⇌ this compound + Coenzyme A

This microbial production contributes to the diversity of volatile organic sulfur compounds (VOSCs) found in nature.

Degradation: The breakdown of S-ethyl butanethioate in microbes is primarily achieved through hydrolysis, a reaction catalyzed by thioesterase enzymes. oup.comebi.ac.uk These enzymes are ubiquitous and belong to a large family that cleaves the thioester bond to release a free carboxylic acid and a thiol. nih.gov The hydrolysis of S-ethyl butanethioate would yield butanoic acid and ethanethiol. Both of these degradation products can be readily assimilated by microorganisms. Butanoic acid can enter central metabolism to be used as a carbon and energy source, while ethanethiol can be metabolized through various sulfur oxidation pathways. researchgate.netresearchgate.net Acyl-CoA thioesterases (ACOTs), a specific type of thioesterase, play a crucial role in regulating the intracellular levels of acyl-CoAs and free fatty acids, demonstrating the cell's capacity to manage thioester compounds. researchgate.netnih.gov

Significance of Thioesters in Non-Human Biological Signaling and Biosynthesis Processes

Thioesters are high-energy molecules that hold a central position in the metabolism of virtually all life forms, serving critical roles in both energy transfer and the construction of complex biomolecules. nih.gov

Coenzyme A (CoA) is a universal and essential cofactor that functions as a carrier of acyl groups. libretexts.org It does so by forming a high-energy thioester bond with a carboxylic acid. This "activation" of the acyl group facilitates a wide range of metabolic reactions that would otherwise be thermodynamically unfavorable.

The most prominent example is acetyl-CoA, which serves as the entry point for two-carbon units into the citric acid cycle. However, CoA thioesters are fundamental to many other processes as well. In fatty acid metabolism, fatty acids are activated to their acyl-CoA derivatives before they can be oxidized for energy (β-oxidation) or used for the synthesis of complex lipids. nih.gov The formation of butyryl-CoA from acetyl-CoA in clostridial species is a classic example of a CoA-mediated biosynthetic pathway. oup.comwikipedia.org The energy stored in the thioester bond is utilized to drive subsequent reactions, such as the carbon-carbon bond formations essential for elongating fatty acid chains or producing polyketides. purdue.edu The hydrolysis of these thioester bonds releases a significant amount of free energy, making the transfer of the acyl group to other molecules, such as water or other nucleophiles, a highly favorable process. libretexts.org

Table 1: Key Coenzyme A Thioesters in Microbial Metabolism

| Thioester | Parent Carboxylic Acid | Major Metabolic Role | Organism Examples |

| Acetyl-CoA | Acetic Acid | Central metabolism (Citric Acid Cycle), Fatty acid synthesis | Ubiquitous in bacteria, archaea, eukaryotes |

| Butyryl-CoA | Butanoic Acid | Intermediate in butyrate (B1204436) fermentation, Amino acid degradation | Clostridium species, various gut microbes |

| Propionyl-CoA | Propionic Acid | Metabolism of odd-chain fatty acids and some amino acids | Various bacteria and eukaryotes |

| Malonyl-CoA | Malonic Acid | Fatty acid and polyketide biosynthesis | Ubiquitous |

| Acetoacetyl-CoA | Acetoacetic Acid | Ketone body metabolism, Butyrate pathway intermediate | Various bacteria and eukaryotes |

Volatile sulfur compounds (VSCs) are a diverse group of organic molecules containing sulfur, often characterized by their low odor thresholds. nih.gov Microorganisms are the primary drivers of VSC biogenesis in various environments. researchgate.net Compounds like methanethiol (B179389) (CH₃SH), dimethyl sulfide (B99878) (DMS), and hydrogen sulfide (H₂S) are produced through several microbial pathways. mdpi.com

In many environments, VSCs arise from the degradation of sulfur-containing amino acids, such as methionine and cysteine. researchgate.net For example, the enzyme methionine-gamma-lyase can directly produce methanethiol from methionine. researchgate.net In marine ecosystems, the breakdown of dimethylsulfoniopropionate (DMSP), an osmolyte produced by phytoplankton, is a major source of DMS. In other settings, including freshwater sediments and the mammalian gut, the methylation of hydrogen sulfide can lead to the formation of methanethiol and DMS. mdpi.com

Ecologically, these VSCs are critical components of the global sulfur cycle. nih.gov The release of DMS from the oceans and its subsequent oxidation in the atmosphere contributes to the formation of sulfate (B86663) aerosols, which can act as cloud condensation nuclei and influence climate. In localized environments, VSCs can be a nuisance, causing malodor in wastewater treatment facilities or contributing to halitosis in animals. nih.govnih.gov However, they also serve as important substrates for chemotrophic bacteria, which can oxidize these compounds to gain energy, thereby completing the microbial loop of the sulfur cycle.

Table 2: Examples of Biogenic Volatile Sulfur Compounds (VSCs)

| Compound | Chemical Formula | Common Microbial Source(s) | Ecological Significance |

| Methanethiol | CH₃SH | Degradation of methionine; Methylation of H₂S | Intermediate in sulfur cycle; Malodor |

| Dimethyl sulfide (DMS) | (CH₃)₂S | Degradation of DMSP by marine bacteria | Climate regulation via cloud formation |

| Hydrogen sulfide | H₂S | Sulfate-reducing bacteria; Degradation of cysteine | Key in anaerobic respiration; Toxic at high concentrations |

| Carbon disulfide | CS₂ | Photochemical and microbial degradation of sulfur compounds | Minor component of sulfur cycle |

| Dimethyl disulfide (DMDS) | (CH₃)₂S₂ | Oxidation of methanethiol | Food aroma/off-flavor; Insect attractant |

Enzymatic Biotransformations of this compound and its Analogues

The biotransformation of S-ethyl butanethioate is governed by enzymes that catalyze either its synthesis or its degradation. These enzymes typically belong to broad families of transferases and hydrolases.

Synthesis: The enzymatic synthesis of thioesters like S-ethyl butanethioate is often accomplished by alcohol acyltransferases (AATs) . nih.gov These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. acs.org Studies on AATs from various fruits and yeasts have shown that they can have broad substrate specificity, accepting a range of acyl-CoAs (like acetyl-CoA, butyryl-CoA) and alcohols (like butanol, hexanol). acs.orgacs.org While typically reacting with alcohols, the active site of some AATs may accommodate a thiol like ethanethiol, leading to the formation of a thioester instead of an oxygen ester. The promiscuity of these enzymes is a key factor in the biosynthesis of a wide array of natural flavor and aroma compounds. nih.govbiorxiv.org

Degradation (Hydrolysis): The primary enzymatic route for the breakdown of S-ethyl butanethioate is hydrolysis, catalyzed by thioesterases . This super-family of enzymes is widespread and functionally diverse, with the common feature of cleaving thioester bonds. nih.gov

Acyl-CoA Thioesterases (ACOTs): This well-studied family of enzymes hydrolyzes acyl-CoA molecules to release a free fatty acid and Coenzyme A. researchgate.netnih.gov While their primary substrates are acyl-CoAs, their catalytic mechanism is suited for cleaving thioester bonds in general. Some ACOTs exhibit very broad substrate specificity, suggesting they could act on simpler thioesters as well. oup.com

General Carboxylesterases: Some esterases, which typically hydrolyze oxygen esters, have been shown to exhibit promiscuous thioesterase activity. The catalytic machinery, often a serine-histidine-aspartate triad, can attack the carbonyl carbon of a thioester, leading to its hydrolysis.

The balance between the synthetic activity of acyltransferases and the degradative activity of thioesterases helps regulate the cellular concentration of these metabolites.

Environmental Fate and Bioremediation Pathways of Thioester Compounds

When released into the environment, thioester compounds like S-ethyl butanethioate are subject to microbial degradation. Their environmental persistence is generally low due to the susceptibility of the thioester bond to hydrolysis and the metabolic versatility of microorganisms. acs.orgnih.gov

The environmental fate of S-ethyl butanethioate begins with its breakdown into constituent parts: butanoic acid and ethanethiol. This initial cleavage is likely mediated by extracellular or intracellular esterases and thioesterases produced by a wide range of soil and aquatic bacteria and fungi.

Fate of Butanoic Acid: Butanoic acid (butyrate) is a short-chain fatty acid and a common metabolite in anaerobic environments, such as sediments and the gut. It is readily used by many microorganisms as a carbon and energy source. researchgate.net Aerobic microbes can completely oxidize it to CO₂ via β-oxidation and the citric acid cycle. Anaerobic consortia can convert it to methane (B114726) and CO₂.

Fate of Ethanethiol: Ethanethiol is a volatile thiol that can also be metabolized by microbes. Bacteria capable of utilizing thiols as a growth substrate have been isolated from various environments. nih.govcaister.com The aerobic degradation pathway typically involves oxidation of the sulfur atom. For instance, methanethiol oxidase enzymes can act on short-chain thiols, initiating a pathway that ultimately converts the sulfur to non-volatile, inorganic sulfate (SO₄²⁻), which is then incorporated into microbial biomass or remains in the environment. researchgate.netresearchgate.netmdpi.com

Given the widespread ability of microbes to degrade short-chain fatty acids and simple thiols, S-ethyl butanethioate is expected to be readily biodegradable in most environments, preventing long-term accumulation. nih.govresearchgate.net This natural attenuation process is a key component of the bioremediation of environments contaminated with organic sulfur compounds.

Applications of Butanethioic Acid, S Ethyl Ester in Chemical and Materials Science Research

S-Ethyl Butanethioate as a Versatile Building Block in the Synthesis of Complex Organic Molecules

Thioesters, including S-ethyl butanethioate, are important intermediates in the synthesis of a wide range of organic molecules. acs.org They serve as effective acylating agents and can be transformed into various functional groups, making them valuable building blocks in the construction of complex molecular architectures.

One of the key applications of thioesters like S-ethyl butanethioate is in the formation of ketones. nih.govnih.gov Traditional methods for ketone synthesis often involve the use of organometallic reagents that can be sensitive to various functional groups. nih.gov However, the use of thioesters provides a milder and more functional group-tolerant alternative. acs.orgnih.gov For instance, the Fukuyama coupling reaction utilizes a palladium catalyst to couple a thioester with an organozinc halide, yielding a ketone. wikipedia.org This method is known for its high chemoselectivity and tolerance of a wide array of functional groups.

The versatility of thioesters extends to their use in acylation reactions. silicycle.com They can act as acyl donors in the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental process in organic synthesis. For example, ketones and thioesters can undergo soft enolization and acylation with crude acid chlorides to produce 1,3-diketones and β-keto thioesters, respectively. organic-chemistry.org

Table 1: Selected Synthetic Applications of Thioesters

| Application | Description | Key Features |

| Ketone Synthesis | Thioesters react with organometallic reagents (e.g., organozinc, organocuprates) to form ketones. nih.govnih.gov | Mild reaction conditions, high functional group tolerance. acs.org |

| Fukuyama Coupling | Palladium-catalyzed coupling of a thioester with an organozinc halide to synthesize ketones. wikipedia.org | High chemoselectivity. wikipedia.org |

| Acylation Reactions | Thioesters serve as acylating agents to introduce an acyl group into a molecule. silicycle.com | Versatile for forming C-C and C-heteroatom bonds. |

| Peptide Synthesis | Thioesters are crucial intermediates in native chemical ligation for the synthesis of proteins. wikipedia.orgacs.org | Allows for the joining of unprotected peptide fragments. acs.org |

Research and Development of Novel Materials Derived from Thioester Chemistry

The unique properties of the thioester linkage have inspired significant research into the development of novel materials, particularly in the field of polymer science. rsc.orgrsc.orgwarwick.ac.uk Thioester-functionalized polymers exhibit a range of interesting properties and have potential applications in areas such as responsive materials, bioconjugates, and degradable polymers. rsc.orgresearchgate.net

The incorporation of thioester groups into polymer chains can be achieved through various methods. rsc.orgwarwick.ac.uk These include the polymerization of thioester-containing monomers, the formation of thioesters during the polymerization process, or the use of thioester-functionalized initiators or chain transfer agents. rsc.orgrsc.orgwarwick.ac.uk This versatility allows for the design of polymers with tailored architectures and functionalities.

One area of interest is the development of "smart" or responsive polymers that change their properties in response to external stimuli. The thioester bond can be cleaved under specific conditions, such as changes in pH or the presence of certain chemicals, leading to the degradation of the polymer or the release of an encapsulated payload. This property is particularly attractive for applications in drug delivery and tissue engineering.

Furthermore, thioesters are utilized in the synthesis of poly(thioester)s (PTEs), which are analogs of polyesters. tandfonline.com Research in this area explores various synthetic strategies, including ring-opening polymerizations and polycondensation reactions, to produce a diverse range of aliphatic and aromatic PTEs. tandfonline.com These materials are being investigated for their unique thermal and mechanical properties.

The development of novel thioether compounds, which can be derived from thioesters, is also an active area of research. rsc.orgrsc.org For example, a recent study reported on the development of a novel thioether compound that undergoes spontaneous chiral crystallization, a phenomenon with potential applications in materials science and enantioselective synthesis. rsc.org

Table 2: Examples of Thioester-Containing Materials and Their Potential Applications

| Material | Description | Potential Applications |

| Thioester-Functionalized Polymers | Polymers containing thioester groups in their backbone or side chains. rsc.orgrsc.orgwarwick.ac.uk | Responsive materials, bioconjugation, drug delivery. rsc.orgresearchgate.net |

| Poly(thioester)s (PTEs) | Analogs of polyesters where the ester linkage is replaced by a thioester linkage. tandfonline.com | Specialty polymers with unique thermal and mechanical properties. |

| Thioether-Based Materials | Materials derived from the conversion of thioesters to thioethers. rsc.org | Chiral materials, functional polymers. rsc.org |

Academic Research into the Chemical Basis of Flavor and Aroma Precursor Formation involving S-Ethyl Butanethioate

Thioesters, including S-ethyl butanethioate, can be formed through various chemical pathways in food systems. These can include enzymatic reactions, Maillard reactions, and lipid oxidation. The study of these formation mechanisms is crucial for controlling and optimizing the flavor of food products.

Research has shown that non-volatile compounds can significantly influence the release and perception of volatile aroma compounds. nih.gov For example, long-chain esters have been found to alter the release of aroma compounds by affecting their partition coefficients between the food matrix and the headspace. nih.gov While not directly S-ethyl butanethioate, this principle highlights the complex interactions that govern flavor perception and the importance of studying the entire food matrix.

Computational chemistry is also being employed to investigate the thermodynamics and kinetics of reactions involving thioesters, which can provide insights into the formation of flavor compounds and their precursors. mdpi.com Understanding these fundamental chemical processes can aid in the development of strategies to enhance desirable flavors and mitigate the formation of off-flavors.

Future Directions in Butanethioic Acid, S-Ethyl Ester Research: Bridging Fundamental Discoveries with Applied Science

Future research on this compound is likely to focus on further leveraging its unique reactivity for both fundamental and applied scientific advancements.

In the realm of organic synthesis, the development of new catalytic systems for thioester transformations remains a key area of interest. This includes the design of more efficient and selective catalysts for reactions such as cross-coupling and acylation, which would further enhance the utility of S-ethyl butanethioate as a synthetic building block. organic-chemistry.org The exploration of novel thioester equivalents for applications like protein synthesis also continues to be an active field of research. acs.org

In materials science, the focus will likely be on designing and synthesizing novel thioester-containing polymers with advanced properties. This could include the development of self-healing materials, advanced drug delivery systems, and sustainable polymers derived from renewable resources. The ability to precisely control the architecture and functionality of these polymers will be crucial for realizing their full potential.

From a food chemistry perspective, further research is needed to fully elucidate the role of S-ethyl butanethioate and other thioesters in the complex flavor profiles of various foods. This will involve a combination of advanced analytical techniques to identify and quantify these compounds, as well as sensory studies to understand their contribution to aroma and taste. A deeper understanding of the formation and release of these flavor compounds will enable better control over the sensory qualities of food products.

Ultimately, the future of research on this compound lies in bridging the gap between fundamental chemical discoveries and their practical applications in synthesis, materials science, and food chemistry.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Butanethioic acid, S-ethyl ester with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting butanethioic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purification via fractional distillation (boiling point: ~90.5°C; density: 1.234 g/mL) is critical to isolate the ester . Characterization requires GC-MS or NMR to confirm molecular structure (C₄H₅F₃OS, MW: 158.14 g/mol) and assess purity (>98%) .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer :

- GC-MS : Monitor the molecular ion peak at m/z 158 and fragmentation patterns (e.g., loss of -SC₂H₅ group).

- ¹H/¹³C NMR : Key signals include δ ~1.3 ppm (triplet, -CH₂CH₃) and δ ~2.8 ppm (quartet, -SC=O). Compare spectral data with NIST reference libraries .

- FTIR : Confirm the thioester C=S stretch (~1050–1250 cm⁻¹) and ester C-O-C (~1200 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize experimental conditions (e.g., pressure, solvent purity) during measurements.

- Computational Validation : Use quantum mechanical calculations (e.g., DFT) to predict thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) and compare with empirical data .

- Inter-laboratory Collaboration : Cross-validate results using shared protocols, as minor impurities or isomerization may alter observed properties .

Q. What experimental design is optimal for studying the role of this compound in volatile organic compound (VOC) interactions, such as in plant-microbe systems?

- Methodological Answer :

- Headspace GC-MS : Trap VOCs emitted by microbial cultures (e.g., Rhizopus microsporus) in controlled environments. Use Tenax® TA adsorbent tubes for VOC collection .

- Dose-Response Assays : Test antifungal activity at varying concentrations (e.g., 0.1–10 mM) using agar diffusion or microdilution methods. Include controls (e.g., S-methyl ester analogs) to assess specificity .

- Statistical Modeling : Apply Bayesian regression to correlate VOC profiles (e.g., "green" or "overripe" sensory attributes) with biological activity .

Q. How to address challenges in quantifying trace levels of this compound in complex matrices (e.g., soil or biological samples)?

- Methodological Answer :

- Sample Preparation : Use solid-phase microextraction (SPME) or liquid-liquid extraction with dichloromethane. Optimize pH to stabilize the thioester group.

- Chromatographic Separation : Employ a polar stationary phase (e.g., DB-WAX) to resolve co-eluting compounds.

- Validation : Perform spike-and-recovery experiments (70–120% recovery) and limit of detection (LOD) assessments (e.g., ≤0.1 ppm) using matrix-matched calibration curves .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in inhibitory activity .

- Multivariate Analysis : Use PCA or PLS-DA to disentangle VOC contributions to biological outcomes .

Q. How to ensure reproducibility when documenting synthesis and characterization protocols for this compound?

- Methodological Answer :

- Detailed Experimental Section : Specify stoichiometry, reaction time/temperature, and purification steps (e.g., distillation at reduced pressure).

- Supporting Information : Provide raw spectral data (e.g., NMR/GC-MS chromatograms) and purity metrics (e.g., HPLC traces) in supplementary files.

- Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.